6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one
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Overview
Description
6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one is a complex organic compound that features a unique combination of aziridine and isoquinoline structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Aziridine Introduction: The aziridine moiety can be introduced via nucleophilic substitution, where an aziridine derivative reacts with a suitable leaving group on the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom at the 9-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic substitution conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-[(Azetidin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one: Similar structure with an azetidine ring instead of an aziridine ring.
9-Bromoisoquinoline: Lacks the aziridine moiety but shares the isoquinoline core.
Aziridine derivatives: Compounds with similar aziridine structures but different substituents.
Uniqueness
6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one is unique due to the presence of both aziridine and isoquinoline structures, which confer distinct chemical reactivity and biological activity. The combination of these moieties allows for versatile applications in various scientific fields.
Properties
CAS No. |
919291-65-9 |
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Molecular Formula |
C16H13BrN2O |
Molecular Weight |
329.19 g/mol |
IUPAC Name |
6-(aziridin-1-ylmethyl)-9-bromo-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C16H13BrN2O/c17-12-1-2-13-11(9-19-5-6-19)7-10-3-4-18-16(20)15(10)14(13)8-12/h1-4,7-8H,5-6,9H2,(H,18,20) |
InChI Key |
UKVKVLNSBWAZQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CC2=C3C=CC(=CC3=C4C(=C2)C=CNC4=O)Br |
Origin of Product |
United States |
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